2-Bromo-5-chloro-3-fluoro-4-iodopyridine 2-Bromo-5-chloro-3-fluoro-4-iodopyridine
Brand Name: Vulcanchem
CAS No.: 514798-05-1
VCID: VC13838443
InChI: InChI=1S/C5HBrClFIN/c6-5-3(8)4(9)2(7)1-10-5/h1H
SMILES: C1=C(C(=C(C(=N1)Br)F)I)Cl
Molecular Formula: C5HBrClFIN
Molecular Weight: 336.33 g/mol

2-Bromo-5-chloro-3-fluoro-4-iodopyridine

CAS No.: 514798-05-1

Cat. No.: VC13838443

Molecular Formula: C5HBrClFIN

Molecular Weight: 336.33 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chloro-3-fluoro-4-iodopyridine - 514798-05-1

Specification

CAS No. 514798-05-1
Molecular Formula C5HBrClFIN
Molecular Weight 336.33 g/mol
IUPAC Name 2-bromo-5-chloro-3-fluoro-4-iodopyridine
Standard InChI InChI=1S/C5HBrClFIN/c6-5-3(8)4(9)2(7)1-10-5/h1H
Standard InChI Key XCJFIYRNDDGKBB-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Br)F)I)Cl
Canonical SMILES C1=C(C(=C(C(=N1)Br)F)I)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Bromo-5-chloro-3-fluoro-4-iodopyridine is a pentasubstituted pyridine featuring bromine, chlorine, fluorine, and iodine atoms at positions 2, 5, 3, and 4, respectively. Its molecular formula is C₅HBrClFIN, with a molecular weight of 371.33 g/mol . The compound belongs to a rare class of polyhalogenated pyridines, which are valued for their electronic and steric properties in cross-coupling reactions .

Synthetic Pathways and Reaction Mechanisms

Halogen Dance Reactions

The synthesis of polyhalogenated pyridines often relies on halogen dance reactions, which enable positional isomerization of halogens under controlled conditions. For example, Wu et al. (2022) demonstrated that 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be synthesized via sequential halogenation and magnesiation steps . A proposed route for 2-bromo-5-chloro-3-fluoro-4-iodopyridine might involve:

  • Directed ortho-metalation of a fluoropyridine precursor to install iodine at position 4.

  • Bromination and chlorination using HBr/NaNO₂ or POBr₃ under acidic conditions .

Table 1: Representative Reaction Conditions for Halopyridine Synthesis

Reaction StepReagents/ConditionsYieldSource
Bromination of pyridin-2-amineHBr, Br₂, 0°C, 20 min90%
Iodination via MagnesiationMBDA, I₂, THF, -40°C74–85%
ChlorinationPCl₅, DMF, 130°C, 1 h82%

Physicochemical Properties

Spectroscopic Data

While NMR data for the exact compound is unavailable, analogs exhibit characteristic shifts:

  • ¹H NMR: Downfield shifts for protons adjacent to electronegative substituents (e.g., δ 8.23 ppm for H-6 in 2-bromo-5-chloro-3-fluoropyridine) .

  • ¹³C NMR: Deshielded carbons bonded to halogens (e.g., C-I at δ 95–105 ppm) .

Thermodynamic and Solubility Parameters

  • LogP: Estimated at 3.17 (SILICOS-IT model), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (0.035 mg/mL in water) but soluble in organic solvents like THF and DCM .

  • Stability: Susceptible to hydrolysis under basic conditions due to electron-withdrawing halogens .

Applications in Medicinal Chemistry

Role in Drug Discovery

Polyhalogenated pyridines serve as critical intermediates for:

  • Suzuki-Miyaura couplings: Installation of aryl/heteroaryl groups at halogenated positions .

  • SNAr reactions: Replacement of halogens with amines or alkoxides under mild conditions .

For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to synthesize kinase inhibitors with sub-nanomolar potency .

Pharmacokinetic Considerations

  • CYP Inhibition: Halogenated pyridines may inhibit CYP1A2 due to electron-deficient aromatic systems .

  • Blood-Brain Barrier Permeation: High lipophilicity (LogP > 3) suggests potential CNS activity .

Future Directions and Challenges

Synthetic Optimization

  • Catalytic Halogenation: Developing transition-metal catalysts for regioselective iodination.

  • Flow Chemistry: Enhancing yields and scalability of multistep halogenation sequences .

Expanding Applications

  • Materials Science: As electron-transport layers in OLEDs due to high electron affinity.

  • Agrochemicals: Herbicides leveraging halogenated pyridines’ phytotoxic effects.

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